5-Fluoro-3-iodo-pyridin-2-ol
Overview
Description
5-Fluoro-3-iodo-pyridin-2-ol, also known as FIPI, is a synthetic compound that has gained significant attention from the scientific community due to its unique properties. It is a fluorinated building block with the empirical formula C5H3FINO and a molecular weight of 238.99 . It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOc1ncc(F)cc1I
. This indicates that the compound has a pyridine ring with a fluoro group at the 5th position, an iodo group at the 3rd position, and a hydroxyl group at the 2nd position. Physical and Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C5H3FINO, and it has a molecular weight of 238.99 .Scientific Research Applications
Synthesis and Characterization
Kieseritzky and Lindström (2010) synthesized two pyridines, including 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile, through stepwise and regioselective installation of functional groups. This work highlights the diverse potential of 5-Fluoro-3-iodo-pyridin-2-ol derivatives in chemical synthesis and characterization (Kieseritzky & Lindström, 2010).
Modular Synthesis of Polysubstituted and Fused Pyridines
Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the regioselective synthesis of various substituted pyridines. Their method underscores the utility of this compound in creating complex pyridine structures (Song et al., 2016).
Scaffolds for Tripeptidomimetics
Saitton, Kihlberg, and Luthman (2004) explored the synthesis of 2,3,4-substituted pyridine derivatives, including 3-alkyl-2-fluoro-4-iodo-pyridine, as functionalized scaffolds in peptidomimetics. This application demonstrates the versatility of this compound in medicinal chemistry (Saitton, Kihlberg, & Luthman, 2004).
Structural Manifolds from a Common Precursor
Schlosser and Bobbio (2002) described the transformation of 5-chloro-2,3-difluoropyridine into various halopyridines, including 5-chloro-3-fluoro-2-iodopyridine, illustrating the compound's potential in creating diverse structural manifolds (Schlosser & Bobbio, 2002).
Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives
Lechel et al. (2012) discovered the formation of iodo[1,3]dioxolo[4,5-c]pyridines while attempting to prepare functionalized 5-iodopyridine derivatives. This finding opens new avenues in the synthesis of pyridine-containing macrocycles (Lechel et al., 2012).
Fluoro-Iodo-Pyridine Complex of Trivalent Rhenium
Holzbock, Sawodny, and Thewalt (2000) prepared a mixed fluoro-iodo-pyridine complex of trivalent rhenium, demonstrating the application of this compound in inorganic chemistry and coordination complexes (Holzbock, Sawodny, & Thewalt, 2000).
19F NMR Spectroscopy for DNA and RNA Structure Probing
Puffer et al. (2009) utilized 5-fluoro pyrimidines, including this compound derivatives, to probe DNA and RNA secondary structures via 19F NMR spectroscopy, highlighting its use in molecular biology and structural studies (Puffer et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
5-fluoro-3-iodo-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBSXUQSZXQHQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674041 | |
Record name | 5-Fluoro-3-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186311-05-6 | |
Record name | 5-Fluoro-3-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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